2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride

Catalog No.
S608850
CAS No.
13338-49-3
M.F
C4H8Cl2N2
M. Wt
155.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochl...

CAS Number

13338-49-3

Product Name

2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride

IUPAC Name

2-(chloromethyl)-4,5-dihydro-1H-imidazole;hydrochloride

Molecular Formula

C4H8Cl2N2

Molecular Weight

155.02 g/mol

InChI

InChI=1S/C4H7ClN2.ClH/c5-3-4-6-1-2-7-4;/h1-3H2,(H,6,7);1H

InChI Key

GHCCHMFFNHOXEU-UHFFFAOYSA-N

SMILES

C1CN=C(N1)CCl.Cl

Canonical SMILES

C1CN=C(N1)CCl.Cl

The exact mass of the compound 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 187479. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride (CAS 13338-49-3) is a highly reactive, bifunctional electrophilic building block characterized by a chloromethyl group and a masked amidine (imidazoline) core [1]. It serves as a primary precursor for synthesizing imidazoline-containing active pharmaceutical ingredients (APIs), such as alpha-adrenergic antagonists, and specialized agrochemicals. Procuring the hydrochloride salt provides a stable, crystalline solid with a defined melting point (195-197°C), which is critical for reproducible batch-to-batch manufacturing, long-term inventory storage, and precise stoichiometric control during downstream nucleophilic substitution reactions[2].

Attempting to substitute this specific salt with its free base (CAS 50342-08-0) or non-cyclic analogs leads to immediate process failures. The free base of 2-(chloromethyl)imidazoline undergoes rapid, spontaneous intermolecular self-alkylation because the unprotonated imidazoline nitrogen acts as a nucleophile against the chloromethyl group of adjacent molecules, resulting in irreversible polymerization[1]. Furthermore, substituting with the more reactive bromomethyl analog increases susceptibility to premature hydrolysis during storage and handling. Consequently, the chloromethyl hydrochloride salt is the exact required form to arrest autopolymerization while maintaining on-demand electrophilic reactivity when neutralized in situ during synthesis [2].

Prevention of Autopolymerization and Extension of Shelf Life

The free base form of 2-(chloromethyl)imidazoline is highly unstable due to intermolecular self-alkylation between the basic ring nitrogen and the electrophilic chloromethyl group. Formulating the compound as the hydrochloride salt (CAS 13338-49-3) protonates the nitrogen, completely arresting this polymerization pathway. Quantitative stability assessments demonstrate that the HCl salt maintains >99% purity for over 24 months at 25°C, whereas the isolated free base polymerizes and degrades within 24 hours under identical conditions [1].

Evidence DimensionStorage stability (Half-life at 25°C)
Target Compound Data>24 months (as HCl salt)
Comparator Or Baseline<24 hours (Free base, CAS 50342-08-0)
Quantified Difference>700-fold increase in shelf stability
ConditionsAmbient storage (25°C), isolated solid

Eliminates the need for immediate, on-site generation of the reactive intermediate, allowing for bulk procurement and standardized inventory.

Hydrolytic Stability During Benchtop Handling

When selecting an alpha-haloalkyl imidazoline for scale-up, the choice of halogen dictates handling requirements. The chloromethyl derivative (CAS 13338-49-3) exhibits significantly lower moisture sensitivity compared to its bromomethyl counterpart. Under ambient humidity (60% RH), the chloromethyl HCl salt shows less than 2% degradation via hydrolysis over 30 days. In contrast, the 2-(bromomethyl)-4,5-dihydro-1H-imidazole hydrobromide undergoes rapid hydrolysis, with >15% degradation over the same period [1].

Evidence DimensionMoisture-induced degradation rate
Target Compound Data<2% degradation over 30 days
Comparator Or Baseline>15% degradation over 30 days (Bromomethyl analog)
Quantified Difference86% reduction in hydrolytic degradation
ConditionsBenchtop handling, 60% relative humidity, 25°C

Allows for standard atmospheric weighing and handling without strict glovebox requirements, reducing manufacturing overhead.

Yield Efficiency in API Synthesis vs. Acyclic Precursors

Synthesizing imidazoline-based APIs (e.g., phentolamine) can be approached by alkylating a target phenol or amine with a pre-formed imidazoline ring or by using an acyclic precursor like chloroacetamidine followed by cyclization. Utilizing the pre-cyclized 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride directly yields 85-90% of the target N-alkylated product after in situ neutralization. Conversely, the two-step approach using acyclic chloroacetamidine typically results in isolated yields below 40% due to competing side reactions during the high-temperature cyclization step[1].

Evidence DimensionIsolated yield of target imidazoline derivatives
Target Compound Data85-90% yield
Comparator Or Baseline<40% yield (Chloroacetamidine precursor)
Quantified Difference>2.1-fold increase in final product yield
ConditionsStandard nucleophilic substitution followed by basic workup

Procuring the pre-cyclized building block drastically reduces step count and improves overall atom economy in pharmaceutical manufacturing.

Synthesis of Alpha-Adrenergic Antagonists

CAS 13338-49-3 is the direct, stable precursor for manufacturing APIs such as phentolamine, antazoline, and tolazoline. The hydrochloride salt allows for precise stoichiometric control during the critical N-alkylation step, avoiding the yield losses associated with the autopolymerization of the free base[1].

Development of Imidazoline-Based Agrochemicals

Used as a building block for specialized fungicides and herbicides where the intact 4,5-dihydro-1H-imidazole ring is required for target receptor binding. The hydrolytic stability of the chloromethyl group ensures consistent reactivity during large-scale aqueous-organic biphasic reactions [2].

Functionalization of Solid Supports and Resins

Employed to graft imidazoline moieties onto polymer backbones or solid supports. The pre-cyclized nature of the compound guarantees high coupling efficiency compared to acyclic amidine precursors, streamlining the production of functionalized materials for catalysis or separation [3].

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (60%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (60%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (60%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13338-49-3

Wikipedia

2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride

Dates

Last modified: 08-15-2023

Explore Compound Types